2-Methyl-3-phenylthiophene

Vue d'ensemble

Description

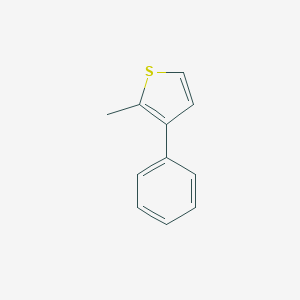

2-Methyl-3-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This compound is characterized by a methyl group at the second position and a phenyl group at the third position on the thiophene ring. It has the molecular formula C11H10S and a molecular weight of 174.26 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylthiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-3-phenylthiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes.

Applications De Recherche Scientifique

Organic Electronics

Organic Field Effect Transistors (OFETs)

2-Methyl-3-phenylthiophene is utilized in the development of organic field-effect transistors (OFETs) due to its favorable electronic properties. Thiophene derivatives, including this compound, exhibit high charge carrier mobility, making them suitable for use in OFETs. Research indicates that incorporating thiophene units can enhance the performance of organic semiconductors significantly .

Organic Light Emitting Diodes (OLEDs)

The compound also finds applications in OLED technology. Thiophene-based materials are known for their excellent photophysical properties, which are crucial for efficient light emission. Studies have shown that thiophene derivatives can improve the efficiency and stability of OLED devices .

Solar Cells

In the realm of renewable energy, this compound is being investigated for its role in organic solar cells. Its ability to form π-conjugated systems allows for effective light absorption and charge transport, contributing to the overall efficiency of solar energy conversion .

Medicinal Chemistry

Antioxidant and Antibacterial Properties

Recent studies have indicated that thiophene derivatives exhibit significant antioxidant and antibacterial activities. For instance, modifications to the thiophene ring can enhance its biological activity against various pathogens. The antioxidant capacity has been linked to the presence of specific substituents on the thiophene ring, which can stabilize free radicals .

Drug Development

Thiophene derivatives are being explored as potential lead compounds in drug discovery. For example, compounds derived from this compound have shown promise in inhibiting specific enzymes associated with diseases such as cancer and bacterial infections. Molecular docking studies suggest that these compounds can effectively bind to target proteins, providing a pathway for developing new therapeutic agents .

Material Science

Polymer Synthesis

The synthesis of polymers using this compound as a building block has garnered attention due to the material's electrical conductivity and thermal stability. Polythiophenes derived from this compound can be used in various applications, including sensors and supercapacitors. The incorporation of phenyl groups into the polymer backbone enhances the stability of conjugated π-bond systems, making them suitable for electronic applications .

Case Study 1: OFET Performance Enhancement

A study demonstrated that incorporating this compound into a polymer matrix significantly increased charge mobility compared to traditional materials. The optimized device architecture showed improved performance metrics, highlighting the potential of this compound in next-generation electronic devices.

Case Study 2: Antibacterial Efficacy

Research on modified thiophenes revealed that certain derivatives exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a specific derivative showed an inhibition rate comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-phenylthiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival. Others may interact with enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound with no substituents.

2-Butylthiophene: A thiophene derivative with a butyl group at the second position.

2-Octylthiophene: A thiophene derivative with an octyl group at the second position.

Comparison: 2-Methyl-3-phenylthiophene is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research .

Activité Biologique

2-Methyl-3-phenylthiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring substituted with a methyl group and a phenyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some key mechanisms include:

- Kinase Inhibition : Certain derivatives of thiophene compounds, including this compound, have been shown to inhibit kinases, which are critical in regulating cell proliferation and survival pathways.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Studies have highlighted the anticancer potential of thiophene derivatives, including their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating the antimicrobial properties of thiophene derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting their utility in treating infections caused by resistant strains.

- Anticancer Research : Another research project focused on the anticancer effects of thiophene derivatives reported that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

- Neuroprotective Effects : A recent investigation into the neuroprotective effects of thiophene compounds revealed that certain derivatives could reduce neuroinflammation and protect neuronal cells from oxidative stress, indicating their potential in treating neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

2-methyl-3-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEDCCWCCIETGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379515 | |

| Record name | 2-methyl-3-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-16-5 | |

| Record name | 2-methyl-3-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.